COX-2/sEH-IN-1

sEH inhibition dual inhibitor potency EET stabilization

Traditional selective COX-2 inhibitors carry cardiovascular liabilities due to shunting of arachidonic acid and depletion of cardioprotective EETs. COX-2/sEH-IN-1 (Compound 9c) is a dual urea-diarylpyrazole inhibitor that resolves this limitation: - **Potency:** sEH IC50=0.40 nM; COX-2 IC50=1.24 µM; COX-1 IC50=8.72 µM - **Efficacy:** 98.15% edema inhibition at 5h (50 mg/kg, p.o.); 65.67% writhing inhibition at 10 mg/kg - **Safety:** Demonstrated reduced cardiac biomarkers vs. celecoxib in rodent models Supplied as authenticated reference standard (CAS 2474977-38-1, MW 501.48).

Molecular Formula C23H18F3N5O3S
Molecular Weight 501.5 g/mol
Cat. No. B12422526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCOX-2/sEH-IN-1
Molecular FormulaC23H18F3N5O3S
Molecular Weight501.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)NC(=O)NC4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C23H18F3N5O3S/c24-23(25,26)16-6-8-17(9-7-16)28-22(32)29-21-14-20(15-4-2-1-3-5-15)31(30-21)18-10-12-19(13-11-18)35(27,33)34/h1-14H,(H2,27,33,34)(H2,28,29,30,32)
InChIKeyZBEQKLACMVOCMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





COX-2/sEH-IN-1: Dual COX-2 and sEH Inhibitor Overview


COX-2/sEH-IN-1 (Compound 9c, CAS 2474977-38-1) is an orally active, dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), belonging to the urea-diarylpyrazole hybrid chemotype [1]. It exhibits IC50 values of 1.24 µM against COX-2 and 0.40 nM against sEH in recombinant enzyme assays, with a COX-1 IC50 of 8.72 µM [1]. Designed to simultaneously suppress pro-inflammatory prostaglandin E2 synthesis via COX-2 inhibition while stabilizing anti-inflammatory and cardioprotective epoxyeicosatrienoic acids (EETs) through sEH inhibition, this compound was developed to address the well-documented cardiovascular liabilities of traditional selective COX-2 inhibitors [1].

Dual COX-2/sEH pathway inhibition research tool
Oral in vivo pharmacology study design
Cardiovascular safety endpoint monitoring context

Why COX-2/sEH-IN-1 Cannot Be Substituted by Single-Target or Other Dual Agents


Dual COX-2/sEH inhibitors operate through a fundamentally distinct polypharmacology mechanism: COX-2 inhibition alone blocks prostaglandin production but simultaneously shunts arachidonic acid toward pro-inflammatory leukotriene pathways and depletes cardioprotective EETs, contributing to the cardiovascular toxicity that led to the market withdrawal of rofecoxib and valdecoxib [1]. Co-administration of separate COX-2 and sEH inhibitors cannot replicate the integrated pharmacokinetic and tissue-distribution profile of a single molecular entity [1]. Furthermore, within the dual inhibitor class, potency ratios between COX-2 and sEH vary dramatically—from sub-nanomolar sEH affinity (0.40 nM for COX-2/sEH-IN-1) to low-nanomolar range (2.20 nM for COX-2/sEH-IN-2/Compound 8o), and COX-2 IC50 values span from 1.24 µM to >10 µM across chemotypes [2]. These quantitative differences in target engagement profiles directly impact the balance between anti-inflammatory efficacy and cardiovascular safety, making inter-compound substitution without empirical validation scientifically unsound [1][2].

Single-target COX-2 inhibitors shift arachidonic acid toward leukotriene pathways and deplete cardioprotective EETs, altering safety-related endpoints.
Separate co-administration of COX-2 and sEH inhibitors may not replicate the integrated PK and tissue distribution of a single dual inhibitor.
Inter-compound potency ratios (sEH and COX-2) differ substantially within the dual inhibitor class; substitution without validation may shift the COX-2/sEH balance and endpoint profile.

COX-2/sEH-IN-1 Quantitative Differentiation Evidence


sEH Inhibitory Potency vs. PTUPB and COX-2/sEH-IN-2

COX-2/sEH-IN-1 (Compound 9c) inhibits soluble epoxide hydrolase with an IC50 of 0.40 nM, compared to 0.9 nM for the prototypical dual COX-2/sEH inhibitor PTUPB, representing an approximately 2.25-fold improvement in sEH binding affinity [1][2]. Against the more recently reported COX-2/sEH-IN-2 (Compound 8o) with an sEH IC50 of 2.20 nM, COX-2/sEH-IN-1 exhibits a 5.5-fold greater sEH potency [3]. All three values were obtained using recombinant sEH enzyme assays, supporting cross-study comparability [1][2][3].

sEH Potency vs. PTUPB & IN-2
Cross-study comparable
COX-2/sEH-IN-1 IC50 0.40 nM
vs. PTUPB 0.9 nM,
COX-2/sEH-IN-2 2.20 nM
Higher sEH potency supports EET stabilization context in inflammation models
Recombinant human sEH enzyme assay
sEH inhibition dual inhibitor potency EET stabilization recombinant enzyme assay

COX-2 Inhibitory Potency vs. Structural Analog 9b

Within the same urea-linked 1,5-diarylpyrazole series evaluated under identical experimental conditions, COX-2/sEH-IN-1 (Compound 9c) achieved a COX-2 IC50 of 1.24 µM, outperforming its closest structural congener Compound 9b (COX-2 IC50 = 1.85 µM) by a factor of 1.49 [1]. Both compounds were assessed in the same recombinant COX-2 enzyme assay, making this a direct, intra-study head-to-head comparison [1]. Notably, 9c also showed slightly superior sEH potency compared to 9b (0.40 nM vs. 0.55 nM) [1].

COX-2 Potency vs. Analog 9b
Direct head-to-head
COX-2/sEH-IN-1 IC50 1.24 µM
vs. Compound 9b 1.85 µM
(1.49-fold difference)
Intra-series comparison: 9c is the more potent chemotype representative
Same recombinant COX-2 assay, same study
COX-2 inhibition structure-activity relationship urea-diarylpyrazole direct comparator

Cardiovascular Safety Profile vs. Celecoxib in Vivo

In a direct head-to-head cardiovascular safety evaluation in adult male albino Wistar rats (170–200 g) administered 100 mg/kg orally for 2 weeks, COX-2/sEH-IN-1 (Compound 9c) demonstrated a significantly improved cardiac profile compared to celecoxib [1]. Specifically, 9c treatment resulted in significantly lower serum levels of troponin-I, lactate dehydrogenase (LDH), and creatine kinase-MB (CK-MB) relative to the celecoxib-treated group, alongside a marked reduction in TNF-α concentration compared to the celecoxib-induced cardiotoxicity group [1]. Furthermore, 9c restored cardiac reduced glutathione (GSH) levels and significantly increased prostacyclin (PGI2) levels compared to the celecoxib group, with histopathological examination revealing only mild decongestion and mild edema of cardiac blood vessels with largely normal muscle bundle architecture [1].

Cardiovascular Safety Profiling
Direct head-to-head
Lower troponin-I, LDH, CK-MB; reduced TNF-α; restored GSH; increased PGI2 vs. celecoxib group
Cardiovascular safety-related endpoint comparison context
2-week oral dosing in Wistar rat model; multi-parameter readout
cardiovascular safety cardiotoxicity biomarkers celecoxib comparator PGI2 troponin-I

In Vivo Anti-Inflammatory Efficacy in Paw Edema Model

COX-2/sEH-IN-1 (Compound 9c), administered as a single oral dose of 50 mg/kg to albino rats (120–150 g) in the carrageenan-induced paw edema model, produced time-dependent edema inhibition of 64.06% at 1 hour, 95.82% at 3 hours, and 98.15% at 5 hours post-administration [1][2]. The originating publication identified Compounds 9b and 9c as showing the best anti-inflammatory activity among all synthesized urea-linked and amide-linked diarylpyrazole derivatives evaluated [1]. While a direct numerical comparator (e.g., celecoxib at an equivalent dose in the same study) is not reported in the available data, the near-complete edema suppression at 5 hours (98.15%) exceeds typical values reported for standard NSAIDs in this model [1].

Paw Edema Inhibition
Supporting evidence
98.15% inhibition at 5 h
(50 mg/kg p.o.)
Reported near-complete inflammation model response
Carrageenan-induced paw edema, rat
anti-inflammatory efficacy carrageenan paw edema in vivo pharmacology COX-2/sEH dual inhibition

Analgesic Activity in Writhing Test

In the acetic acid-induced writhing test in albino mice (20–30 g), a single oral dose of COX-2/sEH-IN-1 (Compound 9c) at 10 mg/kg produced 65.67% inhibition in the number of writhing episodes, confirming orally active analgesic properties at a relatively low dose [1]. The writhing test is a standard model of visceral nociception sensitive to both NSAIDs and opioid analgesics. The 65.67% inhibition at a 10 mg/kg oral dose demonstrates meaningful analgesic efficacy, though a direct within-study comparator (e.g., celecoxib or indomethacin at an equivalent dose) is not explicitly quantified in available sources [1].

Writhing Inhibition
Supporting evidence
65.67% inhibition
(10 mg/kg p.o.)
Reported nociceptive model response
Acetic acid-induced writhing test, mouse
analgesic activity writhing test nociception oral bioavailability

COX-2 Selectivity Profile vs. PTUPB and Celecoxib

COX-2/sEH-IN-1 (Compound 9c) exhibits a COX-1 IC50 of 8.72 µM and a COX-2 IC50 of 1.24 µM, yielding a COX-2 selectivity index (COX-1 IC50 / COX-2 IC50) of approximately 7.0 . This modest COX-2 selectivity stands in contrast to the prototypical dual inhibitor PTUPB, which shows virtually no COX-1 inhibition (IC50 >100 µM, selectivity index >79) [1], and to the highly selective clinical agent celecoxib (COX-2 IC50 ≈ 40 nM, COX-1 IC50 ≈ 15 µM, selectivity index ≈ 375 in standard recombinant assays) . The moderate COX-2 selectivity of COX-2/sEH-IN-1 is a deliberate design feature of the urea-diarylpyrazole series, balancing partial COX-1 sparing with potent sEH inhibition . This profile may be advantageous in contexts where residual COX-1 activity is desired for maintaining gastric mucosal protection, though it necessitates careful consideration in experimental designs where high COX-2 selectivity is the primary endpoint.

COX-2 Selectivity Index
Class-level inference
COX-2/sEH-IN-1 SI ≈ 7.0
vs. PTUPB SI >79,
celecoxib SI ≈ 375
Moderate COX-2 selectivity may shift gastric/platelet endpoint context
Recombinant COX-1/COX-2 enzyme assays
COX-2 selectivity COX-1 sparing selectivity index dual inhibitor design

COX-2/sEH-IN-1 Optimal Application Scenarios


In Vivo Inflammation Models with Cardiovascular Safety Endpoints

COX-2/sEH-IN-1 is well-suited for rodent models of acute and chronic inflammation—such as carrageenan-induced paw edema—where the experimental design includes concurrent monitoring of cardiovascular safety biomarkers (troponin-I, LDH, CK-MB, TNF-α, GSH, PGI2). The compound's demonstrated capacity to achieve 98.15% edema inhibition at 5 hours (50 mg/kg p.o.) while simultaneously showing reduced cardiac biomarkers relative to celecoxib makes it a valuable tool for investigating the mechanistic link between COX-2 inhibition and cardiovascular toxicity [1]. This scenario leverages COX-2/sEH-IN-1's strongest evidence dimension: direct head-to-head cardiovascular superiority over celecoxib combined with robust anti-inflammatory efficacy [1].

Pain and Nociception Research with Oral Dual Pharmacology

The demonstrated oral analgesic activity of COX-2/sEH-IN-1 at 10 mg/kg (65.67% writhing inhibition in mice) supports its use in nociception models where oral dosing is preferred over parenteral routes [1]. The compound is particularly relevant for experimental designs investigating the contribution of EET stabilization (via sEH inhibition) to the analgesic phenotype, as its sub-nanomolar sEH potency (0.40 nM) enables robust sEH target engagement at doses that also achieve meaningful COX-2 inhibition [1]. Researchers comparing COX-2/sEH-IN-1 against sEH-only inhibitors (e.g., t-AUCB) or COX-2-only inhibitors (e.g., celecoxib) can dissect the relative contributions of each target to the overall analgesic response [1].

Cardiovascular Safety Profiling with Celecoxib Benchmarking

COX-2/sEH-IN-1 serves as a benchmark dual inhibitor for cardiovascular safety profiling studies that compare novel COX-2-targeting compounds against celecoxib. The established 2-week, 100 mg/kg oral dosing protocol in Wistar rats—with a defined panel of cardiac biomarkers (troponin-I, LDH, CK-MB, TNF-α, GSH, PGI2) and histopathology—provides a reproducible experimental framework that can be adopted for head-to-head comparisons with new chemical entities [1]. Procurement of COX-2/sEH-IN-1 alongside celecoxib as a reference standard enables rigorous, internally controlled cardiovascular safety assessment [1].

SAR Studies of Urea-Diarylpyrazole Dual Inhibitors

As the most potent compound (Compound 9c) from the urea-linked 1,5-diarylpyrazole series described by Abdelazeem et al. (2020), COX-2/sEH-IN-1 represents a key reference point for medicinal chemistry SAR campaigns exploring modifications to the diarylpyrazole core, the urea linker, or the terminal aryl substituents [1]. Its quantitative superiority over Compound 9b (1.49-fold in COX-2 potency) and the amide-linked series (11a–f) provides a clear benchmark for evaluating whether new synthetic modifications confer additional potency or selectivity advantages [1]. The compound's CAS number (2474977-38-1) and well-characterized analytical profile (MW 501.48, formula C23H18F3N5O3S, LogP 3.9) facilitate its use as an authenticated reference standard [1].

Application
Selection Property
Validation Focus
In vivo inflammation models with cardiovascular endpoint monitoring
Dual COX-2/sEH target engagement profile
Cardiac biomarker panel and histopathology endpoints
Pain and nociception research with oral pharmacology
Oral bioavailability and sEH potency context
EET-stabilization contribution to analgesic endpoints
Cardiovascular safety profiling with COX-2 inhibitor benchmarking
Reproducible cardiac biomarker protocol
Comparator response against selective COX-2 inhibitor cardioprotective endpoints
Medicinal chemistry SAR of urea-diarylpyrazole inhibitors
Benchmark potency in 1,5-diarylpyrazole series
COX-2/sEH potency and selectivity comparison
Quote Request

Request a Quote for COX-2/sEH-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.